methyl 2-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)thiazole-5-carboxylate
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Overview
Description
Methyl 2-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)thiazole-5-carboxylate is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a nicotinamide moiety, and a tetrahydro-2H-pyran-4-yl ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)thiazole-5-carboxylate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.
Nicotinamide Derivative Synthesis: The nicotinamide moiety is introduced by reacting 5-chloro-6-hydroxynicotinic acid with appropriate amines under dehydrating conditions.
Ether Formation: The tetrahydro-2H-pyran-4-yl ether is formed by reacting the hydroxyl group of the nicotinamide derivative with tetrahydro-2H-pyran-4-yl chloride in the presence of a base.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the use of automated systems for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) on the nicotinamide moiety, converting it to an amine.
Substitution: The chloro group on the nicotinamide ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium carbonate to facilitate the reaction.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted nicotinamide derivatives.
Scientific Research Applications
Methyl 2-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)thiazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting bacterial infections or cancer.
Biological Studies: The compound is used in studies investigating the biological activity of thiazole and nicotinamide derivatives.
Chemical Biology: It is employed in the design of probes for studying enzyme activity and protein interactions.
Industrial Applications: The compound can be used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)thiazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific receptors. The thiazole ring and nicotinamide moiety are known to interact with biological targets, potentially disrupting metabolic pathways or inhibiting protein function.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(5-chloro-6-hydroxynicotinamido)thiazole-5-carboxylate: Similar structure but lacks the tetrahydro-2H-pyran-4-yl ether group.
Methyl 2-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)thiazole-4-carboxylate: Similar structure but with a different position of the carboxylate group.
Uniqueness
Methyl 2-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)thiazole-5-carboxylate is unique due to the presence of the tetrahydro-2H-pyran-4-yl ether group, which can influence its solubility, stability, and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in its applications.
Properties
IUPAC Name |
methyl 2-[[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]amino]-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O5S/c1-23-15(22)12-8-19-16(26-12)20-13(21)9-6-11(17)14(18-7-9)25-10-2-4-24-5-3-10/h6-8,10H,2-5H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVBPHRXCJDZOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(S1)NC(=O)C2=CC(=C(N=C2)OC3CCOCC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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